Isosorbide

Catalog No.
S530965
CAS No.
652-67-5
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosorbide

CAS Number

652-67-5

Product Name

Isosorbide

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

KLDXJTOLSGUMSJ-JGWLITMVSA-N

SMILES

C1C(C2C(O1)C(CO2)O)O

Solubility

Soluble in DMSO

Synonyms

Isosorbide; Devicoran; Hydronol; Ismotic; Isobide;

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O

Description

The exact mass of the compound Isosorbide is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40725. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bio-based Materials

Isosorbide's natural origin from renewable resources like corn starch makes it an attractive candidate for developing sustainable bio-based materials. Research explores its use as a building block for:

  • Curable Resins: Isosorbide derivatives like isosorbide dimethacrylate act as cross-linking agents, strengthening bio-based resins used in 3D printing (stereolithography) and coatings [1].
  • Polymers and Composites: Isosorbide incorporation can enhance the mechanical properties of bio-based polymers, improving hardness, brittleness, and glass transition temperature [1].

[1] A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins MDPI:

Medical Applications

Isosorbide's biocompatibility and unique structure hold promise for various medical applications. Research is ongoing in areas like:

  • Drug Delivery Systems: Isosorbide can be used to create biocompatible carriers for targeted drug delivery [2].
  • Biomaterials: Its potential for developing implants and scaffolds for tissue engineering is being explored due to its good biodegradability and biocompatibility [2].

Isosorbide is a diol (containing two alcohol groups) belonging to the class of oxygen-containing heterocycles []. It boasts a unique structure with two fused furan rings, derived from D-sorbitol, a sugar alcohol obtained from starch []. Isosorbide's potential as a sustainable and versatile building block for various applications is attracting increasing scientific interest [].


Molecular Structure Analysis

Isosorbide's key structural feature is the bicyclic ring system consisting of two furans fused at positions 1 and 4. Each furan ring contains an oxygen atom, and the two hydroxyl groups (OH) are situated on carbons 2 and 5 []. This unique structure makes isosorbide a chiral molecule, meaning it exists in non-superimposable mirror-image forms (enantiomers) [].


Chemical Reactions Analysis

Synthesis

Isosorbide is commercially produced via the catalytic hydrogenation of D-sorbitol, which is itself derived from starch hydrolysis [].

C6H14O6 (D-sorbitol) + H2 -> C6H10O4 (isosorbide) + 2H2O

Other Reactions

Isosorbide can undergo various chemical modifications due to its reactive hydroxyl groups. It can be esterified or etherified to produce derivatives with specific properties []. Additionally, isosorbide can be deconstructed into valuable building blocks for polymers and other materials [].


Physical And Chemical Properties Analysis

  • Melting point: 62.5 to 63 °C []
  • Boiling point: 160 °C (at 10 mmHg) []
  • Density: 1.30 g/cm³ (at 25 °C) []
  • Solubility: Highly soluble in water, slightly soluble in organic solvents []
  • Stability: Stable under normal conditions []

Mechanism of Action (Not Applicable)

Isosorbide itself does not have a known biological mechanism of action. However, its derivatives, like isosorbide mononitrate, possess a vasodilatory effect, relaxing blood vessels and increasing blood flow [].

Isosorbide is generally considered safe with low toxicity []. However, direct contact may cause mild skin or eye irritation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder, Liquid; OtherSolid, Liquid

Color/Form

CRYSTALS

XLogP3

-1.4

Exact Mass

146.0579

Appearance

Solid powder

Melting Point

75.25 °C
61-64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WXR179L51S

Drug Indication

Indicated for the prevention and treatment of angina pectoris due to coronary artery disease. The onset of action of oral isosorbide mononitrate is not sufficiently rapid for this product to be useful in aborting an acute anginal episode.[label]
FDA Label

Therapeutic Uses

Diuretics, Osmotic
...IS ORAL OSMOTIC AGENT USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA & OTHER CONDITIONS IN WHICH RAPID REDUCTION IN INTRAOCULAR PRESSURE & VITREOUS VOLUME IS INDICATED.
ISOSORBIDE PRODUCES MORE SIGNIFICANT DIURESIS THAN GLYCERIN & CATHETERIZATION MAY BE NECESSARY.
USE OF ISOSORBIDE STUDIED IN 23 CHILDREN WITH MYELODYSPLASIA & HYDROCEPHALUS. HEAD GROWTH RATE SIGNIFICANTLY DECR IN 18 PATIENTS. CEREBROSPINAL FLUID FLOW DECR BY 50% IN 12 ISOSORBIDE TRIALS. DRUG IS OF BENEFIT FOR TEMPORARY USE PRIOR TO INSERTION OF MECHANICAL SHUNT SYSTEM.
THIRTY PATIENTS WITH VARIOUS TYPES OF GLAUCOMA WERE TREATED WITH 50% SOLN OF ISOSORBIDE. DOSE OF 1.5 G/KG RESULTED IN FALL IN PRESSURE IN HYPERTENSIVE EYES FROM 9 TO 32 MM HG. AVERAGE REDUCTION IN PRESSURE WAS 30% OF INITIAL LEVEL.
ISOSORBIDE PRODUCED SIGNIFICANT SODIUM EXCRETION; HOWEVER, NO GI, BONE MARROW, HEPATIC OR RENAL TOXICITY NOTED. ORAL EFFECTIVENESS WAS SIMILIAR TO THAT OF IV MANNITOL.
... IT EFFECTIVELY PREVENTED THE NEED FOR SHUNT THERAPY IN 10 OF 34 PT. IN POSTHEMORRHAGIC & POSTMENINGITIC HYDROCEPHALUS VALUABLE TIME WAS GAINED BEFORE SHUNT THERAPY.
MEDICATION (VET): OSMOTIC DIURENTIC AGENT

Pharmacology

Isosorbide is an organic nitrate with vasodilator activity. Isosorbide relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition isosorbide relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.

MeSH Pharmacological Classification

Diuretics, Osmotic

Other CAS

652-67-5

Wikipedia

Isosorbide

Biological Half Life

TEN NORMAL MALES RECEIVED 0.25-1.5 G/KG ISOSORBIDE. DOSE RESPONSE EFFECTS ON WATER & OSMOLAR EXCRETION STATISTICALLY SIGNIFICANT. IN 9 VOLUNTEERS, ORALLY ADMIN ISOSORBIDE APPEARED RAPIDLY IN PLASMA & EXCRETED IN URINE WITH MEAN DISAPPEARANCE HALF-LIFE OF 8 HR.
ISOSORBIDE WAS RAPIDLY ABSORBED BY HUMANS FOLLOWING ORAL ADMIN & WAS EXCRETED UNCHANGED VIA KIDNEY WITH A MEAN DISAPPEARANCE T/2 OF APPROX 7 HR. IT INCREASED URINE VOLUME, CREATININE CLEARANCE, & SODIUM & CHLORIDE EXCRETION.
RABBITS GIVEN ORAL DOSES OF 2 G/KG FOR 1-7 DAYS HAD EST EXCRETION T/2 OF LESS THAN 6 HR IN ALL EYE TISSUE. PEAK LEVEL & EXCRETION T/2 WAS SIMILAR IN DAMAGED & UNDAMAGED EYE TISSUE, EXCEPT IN LENS OF DAMAGED EYES IN WHICH EXCRETION T/2 WAS SHORTER THAN OF NORMAL EYES.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPARED BY ACID DEHYDRATION OF D-GLUCITOL: HAWORTH, WIGGINS, BRITISH PATENT 600,870 (1948). PURIFICATION: HARTMANN, US PATENT 3,160,641 (1964 TO ATLAS CHEM INDUSTRIES).

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
D-Glucitol, 1,4:3,6-dianhydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
A POLYOL WITH HYDROXYL GROUP ATTACHED TO EACH OF TWO CIS-ORIENTED SATURATED FURAN RINGS.

Dates

Modify: 2023-08-15
1: Institute for Quality and Efficiency in Health Care. Systematic Guideline Search and Appraisal, as Well as Extraction of Relevant Recommendations, for a DMP "Chronic Heart Failure" [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Nov 19. Available from http://www.ncbi.nlm.nih.gov/books/NBK458452/ PubMed PMID: 29144671.
2: Vogel JP, Osoti AO, Kelly AJ, Livio S, Norman JE, Alfirevic Z. Pharmacological and mechanical interventions for labour induction in outpatient settings. Cochrane Database Syst Rev. 2017 Sep 13;9:CD007701. doi: 10.1002/14651858.CD007701.pub3. Review. PubMed PMID: 28901007.
3: Jia Y, Leung SW. How Efficacious is Danshen (Salvia miltiorrhiza) Dripping Pill in Treating Angina Pectoris? Evidence Assessment for Meta-Analysis of Randomized Controlled Trials. J Altern Complement Med. 2017 Sep;23(9):676-684. doi: 10.1089/acm.2017.0069. Epub 2017 Jun 26. Review. PubMed PMID: 28650203.
4: Aronow WS. Treatment of Heart Failure with Abnormal Left Ventricular Systolic Function in Older Adults. Heart Fail Clin. 2017 Jul;13(3):467-483. doi: 10.1016/j.hfc.2017.02.004. Review. PubMed PMID: 28602366.
5: West HM, Jozwiak M, Dodd JM. Methods of term labour induction for women with a previous caesarean section. Cochrane Database Syst Rev. 2017 Jun 9;6:CD009792. doi: 10.1002/14651858.CD009792.pub3. Review. PubMed PMID: 28599068.
6: Aricò F, Tundo P. Isosorbide and dimethyl carbonate: a green match. Beilstein J Org Chem. 2016 Oct 26;12:2256-2266. doi: 10.3762/bjoc.12.218. eCollection 2016. Review. PubMed PMID: 28144292; PubMed Central PMCID: PMC5238621.
7: Ghosh A, Lattey KR, Kelly AJ. Nitric oxide donors for cervical ripening and induction of labour. Cochrane Database Syst Rev. 2016 Dec 5;12:CD006901. doi: 10.1002/14651858.CD006901.pub3. Review. PubMed PMID: 27918616.
8: Miyashita H, Worthington HV, Qualtrough A, Plasschaert A. WITHDRAWN: Pulp management for caries in adults: maintaining pulp vitality. Cochrane Database Syst Rev. 2016 Nov 28;11:CD004484. Review. PubMed PMID: 27892627.
9: Raj L, Adhyaru B. An evidence-based review of recent advances in therapy for heart failure with reduced ejection fraction (HFrEF). Postgrad Med J. 2016 Dec;92(1094):726-734. doi: 10.1136/postgradmedj-2016-134378. Epub 2016 Oct 5. Review. PubMed PMID: 27708003.
10: Aronow WS. Current treatment of heart failure with reduction of left ventricular ejection fraction. Expert Rev Clin Pharmacol. 2016 Dec;9(12):1619-1631. Epub 2016 Oct 11. Review. PubMed PMID: 27673415.
11: Zhao N, Xu J, Singh B, Yu X, Wu T, Huang Y. Nitrates for the prevention of cardiac morbidity and mortality in patients undergoing non-cardiac surgery. Cochrane Database Syst Rev. 2016 Aug 4;(8):CD010726. doi: 10.1002/14651858.CD010726.pub2. Review. PubMed PMID: 27488764.
12: Snyder MJ, Gibbs LM, Lindsay TJ. Treating Painful Diabetic Peripheral Neuropathy: An Update. Am Fam Physician. 2016 Aug 1;94(3):227-34. Review. PubMed PMID: 27479625.
13: Badve SV, Palmer SC, Strippoli GFM, Roberts MA, Teixeira-Pinto A, Boudville N, Cass A, Hawley CM, Hiremath SS, Pascoe EM, Perkovic V, Whalley GA, Craig JC, Johnson DW. The Validity of Left Ventricular Mass as a Surrogate End Point for All-Cause and Cardiovascular Mortality Outcomes in People With CKD: A Systematic Review and Meta-analysis. Am J Kidney Dis. 2016 Oct;68(4):554-563. doi: 10.1053/j.ajkd.2016.03.418. Epub 2016 Apr 30. Review. PubMed PMID: 27138469.
14: Naegele M, Flammer AJ, Enseleit F, Ruschitzka F. Medical therapy of heart failure with reduced ejection fraction: current evidence and new developments. Swiss Med Wkly. 2016 Mar 11;146:w14295. doi: 10.4414/smw.2016.14295. eCollection 2016. Review. PubMed PMID: 26968014.
15: Crowson MG, Patki A, Tucci DL. A Systematic Review of Diuretics in the Medical Management of Ménière's Disease. Otolaryngol Head Neck Surg. 2016 May;154(5):824-34. doi: 10.1177/0194599816630733. Epub 2016 Mar 1. Review. PubMed PMID: 26932948.
16: Owens AT, Brozena SC, Jessup M. New Management Strategies in Heart Failure. Circ Res. 2016 Feb 5;118(3):480-95. doi: 10.1161/CIRCRESAHA.115.306567. Review. PubMed PMID: 26846642.
17: Webber K, Grivell RM. Cervical ripening before first trimester surgical evacuation for non-viable pregnancy. Cochrane Database Syst Rev. 2015 Nov 10;(11):CD009954. doi: 10.1002/14651858.CD009954.pub2. Review. PubMed PMID: 26559875.
18: Zia KM, Noreen A, Zuber M, Tabasum S, Mujahid M. Recent developments and future prospects on bio-based polyesters derived from renewable resources: A review. Int J Biol Macromol. 2016 Jan;82:1028-40. doi: 10.1016/j.ijbiomac.2015.10.040. Epub 2015 Oct 19. Review. PubMed PMID: 26492854.
19: Kwok CS, Rashid M, Fraser D, Nolan J, Mamas M. Intra-arterial vasodilators to prevent radial artery spasm: a systematic review and pooled analysis of clinical studies. Cardiovasc Revasc Med. 2015 Dec;16(8):484-90. doi: 10.1016/j.carrev.2015.08.008. Epub 2015 Aug 15. Review. PubMed PMID: 26365608.
20: Daiber A, Münzel T. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxid Redox Signal. 2015 Oct 10;23(11):899-942. doi: 10.1089/ars.2015.6376. Epub 2015 Sep 24. Review. PubMed PMID: 26261901; PubMed Central PMCID: PMC4752190.

Explore Compound Types